Cas no 668477-13-2 (2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid)
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetic acid, 2-[4-(1-methylethyl)phenyl]-
- 2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid
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- MDL: MFCD06655074
- Inchi: 1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17)
- InChI Key: LEJRZYYIWWJVAT-UHFFFAOYSA-N
- SMILES: S1C=C(CC(=O)O)N=C1C1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 261.08245
Experimental Properties
- PSA: 50.19
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I056525-250mg |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]-acetic Acid |
668477-13-2 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | I056525-500mg |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]-acetic Acid |
668477-13-2 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | I056525-1000mg |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]-acetic Acid |
668477-13-2 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB409450-500 mg |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid |
668477-13-2 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB409450-1 g |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid |
668477-13-2 | 1g |
€322.50 | 2023-04-24 | ||
| Chemenu | CM480769-1g |
[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetic acid |
668477-13-2 | 95%+ | 1g |
$294 | 2023-01-04 | |
| Enamine | EN300-40723-0.05g |
2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetic acid |
668477-13-2 | 95% | 0.05g |
$86.0 | 2023-02-10 | |
| Enamine | EN300-40723-0.1g |
2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetic acid |
668477-13-2 | 95% | 0.1g |
$128.0 | 2023-02-10 | |
| Enamine | EN300-40723-0.25g |
2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetic acid |
668477-13-2 | 95% | 0.25g |
$183.0 | 2023-02-10 | |
| Enamine | EN300-40723-0.5g |
2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetic acid |
668477-13-2 | 95% | 0.5g |
$289.0 | 2023-02-10 |
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid Suppliers
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl-acetic Acid: A Comprehensive Overview
The compound with CAS No. 668477-13-2, known as 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities and structural versatility. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.
Thiazole derivatives have been a focal point in organic chemistry due to their ability to act as scaffolds for designing bioactive molecules. The thiazole ring in 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid contributes significantly to its stability and reactivity. The presence of an isopropylphenyl group at the 4-position of the thiazole ring introduces steric and electronic effects that influence the compound's interactions with biological systems. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic and pharmacodynamic profiles of thiazole-based compounds.
The synthesis of 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid typically involves a multi-step process that includes the formation of the thiazole ring followed by substitution reactions to introduce the isopropylphenyl group and the acetic acid moiety. Researchers have explored various methodologies, including cyclization reactions and coupling techniques, to optimize the synthesis process. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to enhance reaction efficiency and yield.
One of the most promising aspects of 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid is its potential as a lead compound in drug discovery. Preclinical studies have shown that this compound exhibits antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation. Additionally, it has demonstrated anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as arthritis. Recent findings from *Nature Communications* suggest that the compound's ability to modulate NF-kB signaling pathways could be harnessed for developing novel therapeutic agents.
In terms of applications beyond pharmacology, thiazole derivatives like 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid are being explored for their roles in agrochemicals and materials science. For example, studies in *Chemical Engineering Journal* have investigated their potential as corrosion inhibitors due to their ability to form protective films on metal surfaces. Furthermore, their electronic properties make them suitable candidates for use in organic electronics and optoelectronic devices.
Despite its numerous advantages, the use of 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid is not without challenges. Issues such as scalability in synthesis and potential toxicity concerns need to be addressed before it can be commercialized on a large scale. However, ongoing research efforts are focused on overcoming these limitations through innovative synthetic strategies and toxicity profiling studies.
In conclusion, 2-(4-isopropylphenyl)-1,3-thiazol-4-yl-acetic acid represents a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in shaping future innovations.
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